

An In-Depth Technical Guide to 1-(2-Chlorophenyl)ethanol

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-Chlorophenyl)ethanol** (CAS No. 13524-04-4), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, presented for practical application in a research and development setting.

Chemical Identity and Properties

1-(2-Chlorophenyl)ethanol, also known as 2-Chloro- α -methylbenzyl alcohol, is an organic compound featuring a 2-chlorophenyl group attached to an ethanol backbone.^{[1][2][3]} Its hydroxyl group classifies it as an alcohol, contributing to its moderate polarity and ability to engage in hydrogen bonding.^[3]

Identifier	Value
CAS Number	13524-04-4[1][2][4]
Molecular Formula	C ₈ H ₉ ClO[1][2][4]
Molecular Weight	156.61 g/mol [2][4]
IUPAC Name	1-(2-chlorophenyl)ethan-1-ol[5]
Synonyms	(±)-1-(o-Chlorophenyl)ethanol, 2-Chloro-α-methylbenzenemethanol, o-Chlorophenylmethylcarbinol[1]
InChI Key	DDUBOVLGCYUYFX-UHFFFAOYSA-N[1][5]
Canonical SMILES	CC(C1=CC=CC=C1Cl)O[1]

This table summarizes the key physical and chemical properties of **1-(2-Chlorophenyl)ethanol**.

Property	Value	Conditions
Physical Form	Colorless to pale yellow liquid[1]	Ambient Temperature
Boiling Point	121-123 °C[6]	14 mmHg
Flash Point	93.8 °C[6]	-
Refractive Index	1.5420 - 1.5480[5]	@ 20 °C
pKa	14.05 ± 0.20	Predicted
Solubility	Slightly soluble in water[1]	-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **1-(2-Chlorophenyl)ethanol**. Below are the characteristic spectral data.

The following data corresponds to the (S)-enantiomer in a CDCl₃ solvent.

^1H NMR (400 MHz, CDCl_3)[7]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.52	d	1H	Ar-H	7.2
7.12 - 7.25	m	3H	Ar-H	-
5.10 - 5.15	m	1H	CH-OH	-
2.34	s	3H	-CH ₃	-
1.82	s	1H	-OH	-

| 1.47 | d | 3H | -CH₃ | 6.4 |

^{13}C NMR (100 MHz, CDCl_3)[7]

Chemical Shift (δ) ppm	Assignment
143.9	Ar-C
134.2	Ar-C
130.4	Ar-C
127.2	Ar-C
126.4	Ar-C
124.5	Ar-C
66.8	CH-OH
23.9	-CH ₃

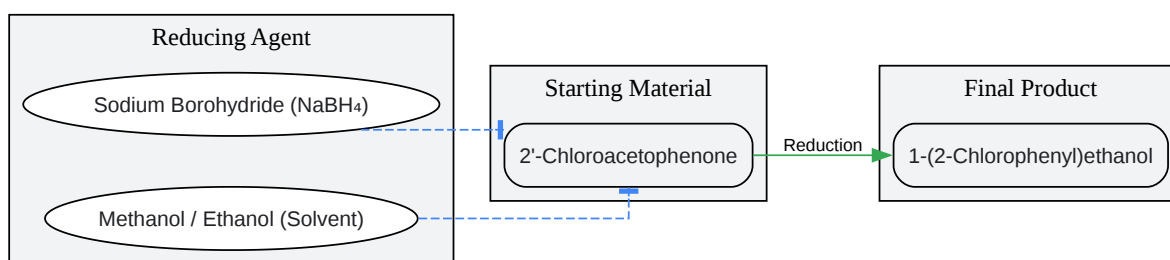
| 18.9 | -CH₃ |

IR spectra are available, with characteristic peaks indicating the presence of hydroxyl and aromatic C-Cl groups.

GC-MS data is available for this compound, providing fragmentation patterns useful for its identification.

Synthesis Methodologies

The synthesis of **1-(2-Chlorophenyl)ethanol** is typically achieved through the reduction of its corresponding ketone, 2'-chloroacetophenone. This process can be visualized as a straightforward chemical transformation.



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Caption: Synthesis of **1-(2-Chlorophenyl)ethanol** via reduction.

The following protocol is a representative method for the synthesis of racemic **1-(2-Chlorophenyl)ethanol**, adapted from standard chemical reduction procedures for similar compounds.[8]

- **Dissolution:** Dissolve 2'-chloroacetophenone (10 mmol) in a suitable protic solvent, such as methanol or ethanol (50 mL), within a round-bottom flask.
- **Cooling:** Place the flask in an ice bath to cool the solution.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH_4) to the cooled, stirring solution. The quantity should be sufficient to ensure complete reduction.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid solution.
- **Extraction:** Extract the product from the aqueous medium using an organic solvent like ethyl acetate.
- **Purification:** Combine the organic extracts, dry them over an anhydrous salt (e.g., magnesium sulfate), and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Applications in Research and Development

1-(2-Chlorophenyl)ethanol serves as a versatile building block in the synthesis of more complex molecules.^[1] Its applications are primarily in:

- **Pharmaceuticals:** It is a key intermediate in the production of various active pharmaceutical ingredients (APIs).^[1]
- **Agrochemicals:** The compound is utilized in the manufacturing of certain pesticides.^[1]
- **Antimicrobial Research:** It has demonstrated antimicrobial and antifungal properties, making it a subject of interest in the development of new therapeutic agents.^[1]

Safety and Handling

Proper handling of **1-(2-Chlorophenyl)ethanol** is essential in a laboratory setting. The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

Hazard Class	Category
Skin Irritation	2 ^[1]
Eye Irritation	2 ^[1]
Specific Target Organ Toxicity (Single Exposure)	3 (Respiratory Irritation)

Signal Word: Warning^[1]

Hazard Statements:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.
- Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[9][10]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[11]
 - Skin Protection: Use chemically resistant gloves and wear a lab coat or protective suit.[11]
 - Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[11]
- Handling: Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[9] Keep away from heat, sparks, and open flames.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][9] Keep away from strong oxidizing agents, strong acids, and strong bases.[9][12]

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